1-(3-Methoxy-1h-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-1h-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-(3-Methoxy-1h-pyrrol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
2-Acetylpyrrole: A structurally similar compound with an acetyl group at the 2-position of the pyrrole ring.
1-(1H-Pyrrol-2-yl)ethanone: Another derivative of pyrrole with similar chemical properties.
Uniqueness: 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone is unique due to the presence of a methoxy group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyrrole derivatives and can lead to unique applications and properties .
Properties
CAS No. |
70718-05-7 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(3-methoxy-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-5(9)7-6(10-2)3-4-8-7/h3-4,8H,1-2H3 |
InChI Key |
XRMDDOFDHOWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.